1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Descripción general

Descripción

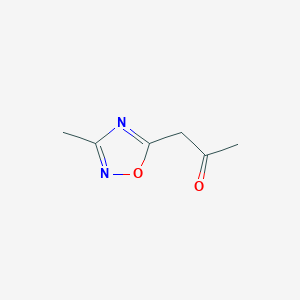

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is a heterocyclic organic compound that features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an acetone moiety at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors such as amidoximes and carboxylic acid derivatives. For instance, the reaction of amidoximes with acid chlorides in a basic medium can yield 1,2,4-oxadiazoles . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles .

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Large-scale production may employ continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield reduced forms of the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Oxadiazole derivatives with various functional groups.

Reduction: Reduced oxadiazole compounds.

Substitution: Substituted oxadiazole derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Research indicates that compounds containing the 1,2,4-oxadiazole framework exhibit various biological activities. Notably:

- Anticancer Activity : Molecular docking studies suggest that 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone interacts with specific receptors or enzymes involved in cancer progression. Derivatives of this compound have shown strong hydrophobic interactions with target proteins similar to established anticancer agents like Tamoxifen.

- Antimicrobial Properties : The oxadiazole derivatives have been noted for their antimicrobial effects against various pathogens. For instance, some studies have demonstrated significant bactericidal activity against Staphylococcus species .

Case Study 1: Anticancer Research

A study focused on the anticancer potential of this compound derivatives revealed their ability to inhibit cancer cell proliferation in vitro. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting a structure-activity relationship that warrants further investigation .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | A549 (Lung) | 12 |

| Derivative B | MCF7 (Breast) | 15 |

| Derivative C | HeLa (Cervical) | 10 |

Case Study 2: Antimicrobial Activity

In another study examining the antimicrobial properties of oxadiazole derivatives, this compound was tested against several bacterial strains. The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Potential Applications in Pharmaceuticals

The versatility of this compound makes it a valuable candidate for drug development:

- Cancer Therapeutics : Given its interaction with cancer-related pathways and potential for selective toxicity towards cancer cells.

- Infectious Disease Treatments : Its antimicrobial properties suggest possible applications in treating bacterial infections.

Mecanismo De Acción

The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone varies depending on its application:

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.

Nematicidal Activity: It inhibits the reproduction of nematodes by affecting the production of reactive oxygen species and the accumulation of lipofuscin and lipids.

Antibacterial Activity: The compound disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.

Comparación Con Compuestos Similares

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can be compared with other oxadiazole derivatives:

1,2,4-Oxadiazole: Similar in structure but lacks the acetone moiety, which may affect its reactivity and applications.

1,3,4-Oxadiazole: Another regioisomer with different electronic properties and reactivity.

1,2,5-Oxadiazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is a compound of significant interest due to its diverse biological activities, particularly its anti-infective properties. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and cytotoxicity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a 1,2,4-oxadiazole ring which is known for its broad biological activity. The presence of the oxadiazole moiety enhances the compound's interaction with biological targets, making it a candidate for further pharmacological exploration.

The primary mode of action for this compound involves its ability to inhibit various microorganisms. Notably:

- Antibacterial Activity : The compound has shown potent antibacterial effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 6.3 µg/mL. It also exhibits activity against other bacteria such as Micrococcus luteus and Bordetella bronchiseptica .

- Antiviral and Antileishmanial Effects : It has been synthesized as an anti-infective agent with demonstrated antiviral and anti-leishmanial activities.

The molecular interactions involve binding to the active sites of enzymes critical for microbial survival and proliferation. For instance, it has been studied for its interactions with Trypanosoma cruzi cysteine protease cruzain.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable properties such as good hydrophilicity and safety profiles based on in silico calculations. These properties enhance its potential for therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assessments have revealed varying effects on different cell lines:

- Cell Viability : In studies involving A549 (lung cancer) and HepG2 (liver cancer) cells, the compound demonstrated significant stimulation of cell viability at certain concentrations .

The following table summarizes the cytotoxicity results across various concentrations:

| Compound Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 12 | A549 | >100 |

| 50 | HepG2 | >100 |

| 100 | L929 | Moderate |

| 200 | L929 | Toxic |

Case Studies

Several case studies have highlighted the effectiveness of this compound in laboratory settings:

- Antimicrobial Efficacy : A study indicated that at concentrations ranging from 62.5 to 125 µg/mL, the compound exhibited bactericidal effects against specific Gram-positive bacteria while showing moderate activity against others .

- Leishmaniasis Treatment : In vitro studies demonstrated that the compound significantly inhibited promastigote viability at concentrations as low as 25 µM, achieving over 90% inhibition at higher doses .

Propiedades

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)3-6-7-5(2)8-10-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFDUYKXNYZXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513863 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80196-64-1 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80196-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.